N-Boc-p-hydroxyphenylglycine
Description
Significance in Amino Acid Chemistry and Protected Amino Acid Derivatives
In the field of amino acid chemistry, the strategic use of protecting groups is fundamental, particularly in peptide synthesis. The N-Boc (tert-butoxycarbonyl) group on N-Boc-p-hydroxyphenylglycine serves as a temporary shield for the amino group. smolecule.com This protection is crucial as it prevents the highly reactive amine from engaging in unwanted side reactions during the formation of peptide bonds. smolecule.com The Boc group is known for its stability under various coupling conditions and its susceptibility to clean removal under specific acidic conditions, such as with trifluoroacetic acid (TFA). nih.govoup.com This controlled deprotection allows for the sequential and orderly assembly of amino acids into a desired peptide chain. smolecule.com
Role as a Key Non-Proteinogenic Amino Acid Building Block
This compound is classified as a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the genetic code for protein synthesis. nih.govnih.gov The incorporation of such "unnatural" amino acids is a powerful strategy in medicinal chemistry to create peptides and other molecules with enhanced properties. nih.govresearchgate.net
Non-proteinogenic amino acids like p-hydroxyphenylglycine are crucial components of numerous naturally occurring bioactive peptides, including certain antibiotics. rsc.orgnih.gov For instance, p-hydroxyphenylglycine is an essential structural element in the vancomycin (B549263) group of glycopeptide antibiotics, where it contributes to the rigid conformation necessary for their biological activity and serves as a point of glycosylation. rsc.orgnih.gov By using this compound in the laboratory, researchers can synthesize novel peptide analogues or other complex molecules that mimic or improve upon these natural scaffolds. smolecule.comnih.gov This allows for the exploration of new therapeutic agents with potentially increased stability, bioactivity, and unique pharmacological profiles. smolecule.com
Overview of Research Trajectories and Academic Relevance
The academic and industrial relevance of this compound is primarily linked to its application in drug discovery and development. Research has demonstrated its utility as a critical intermediate in the synthesis of various pharmacologically important compounds.
Key research trajectories include:
Antibiotic Synthesis: The D-enantiomer of this compound is used as a building block for creating new cephem derivatives with antibacterial activity, notably against Helicobacter pylori, the bacterium linked to gastritis and peptic ulcers. smolecule.comchemicalbook.com It is also a key component in the synthesis of glycopeptide antibiotics. rsc.org
Peptide Synthesis: It is widely employed as a building block in the solid-phase peptide synthesis (SPPS) of complex peptides. researchgate.netthieme-connect.com Its unique structure can impart enhanced stability and specific biological functions to the resulting peptides. smolecule.com
Drug Design and Medicinal Chemistry: The compound serves as a scaffold in the design of novel therapeutic agents. For example, derivatives of 4-hydroxyphenylglycine have been designed and evaluated as agonists for the GPR88 orphan receptor, which is a target for treating basal ganglia-associated disorders. nih.gov
Biochemical Research: As a structural analog of natural amino acids, it can be used as a research tool to investigate enzyme mechanisms, protein interactions, and receptor binding. smolecule.com
The continued exploration of this compound in various synthetic contexts underscores its importance as a versatile tool for creating molecules with significant biological and therapeutic potential.
Compound Data
Table 1: Chemical Compound Information
| Compound Name | Other Names | Molecular Formula | CAS Number |
|---|---|---|---|
| This compound | N-(tert-Butoxycarbonyl)-4-hydroxyphenylglycine; Boc-p-hydroxyphenylglycine | C₁₃H₁₇NO₅ | 53249-34-6 smolecule.com |
| (R)-N-Boc-p-hydroxyphenylglycine | N-Boc-D-4-Hydroxyphenylglycine; (R)-2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid | C₁₃H₁₇NO₅ | 27460-85-1 chemicalbook.comechemi.com |
| (S)-N-Boc-p-hydroxyphenylglycine | N-Boc-L-4-Hydroxyphenylglycine; (S)-2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid | C₁₃H₁₇NO₅ | 6943-26-6 |
| p-Hydroxyphenylglycine | HPG; 4-Hydroxyphenylglycine | C₈H₉NO₃ | 122-87-2 |
| N-Cbz-S-4-Hydroxyphenylglycine | (S)-2-(((Benzyloxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid | C₁₆H₁₅NO₅ | 26787-76-8 arborpharmchem.com |
| Trifluoroacetic acid | TFA | C₂HF₃O₂ | 76-05-1 |
| Cephem | C₆H₇NOS | 36854-61-4 |
Structure
3D Structure
Properties
Molecular Formula |
C13H17NO5 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-[4-hydroxy-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14(8-11(16)17)9-4-6-10(15)7-5-9/h4-7,15H,8H2,1-3H3,(H,16,17) |
InChI Key |
ZUDUEEKXFRJNBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for N Boc P Hydroxyphenylglycine and Its Precursors
Chemical Synthesis Approaches to p-Hydroxyphenylglycine
Several synthetic routes have been developed for the industrial-scale production of p-hydroxyphenylglycine, a key intermediate for various pharmaceuticals. These methods aim for high yield, purity, and cost-effectiveness.
The Strecker synthesis is a classic method for producing α-amino acids. In the context of p-hydroxyphenylglycine, a common variant starts with p-hydroxybenzaldehyde, which reacts with an ammonia (B1221849) source and a cyanide source. The resulting α-aminonitrile is then hydrolyzed to yield the desired amino acid.
A notable advancement in this method involves the use of phase transfer catalysis to enhance the reaction rate and yield. For instance, a one-pot synthesis can be achieved by reacting p-hydroxybenzaldehyde, chloroform, ammonia, and a phase transfer catalyst like benzyltriethylammonium chloride. This process can lead to the formation of D,L-p-hydroxyphenylglycine with yields of up to 80%. The reaction proceeds through the formation of an intermediate α-aminonitrile, which is subsequently hydrolyzed.
| Reactants | Catalyst/Reagent | Product | Yield |
| p-hydroxybenzaldehyde, Chloroform, Ammonia | Benzyltriethylammonium chloride | D,L-p-hydroxyphenylglycine | 80% |
Another significant route to p-hydroxyphenylglycine involves the ammonolysis of p-hydroxymandelic acid. This process typically requires high temperatures and pressures to facilitate the substitution of the hydroxyl group with an amino group. The reaction is often carried out in an aqueous ammonia solution.
To improve the efficiency and yield of this process, various catalysts have been explored. The presence of a catalyst can help to lower the required reaction temperature and pressure, making the process more economically viable. Research has focused on developing robust catalysts that can withstand the harsh reaction conditions and be easily separated from the product mixture. This method is valued for its directness in converting a readily available precursor into the target amino acid.
| Starting Material | Reagent | Product | Key Condition |
| p-Hydroxymandelic acid | Aqueous Ammonia | p-Hydroxyphenylglycine | High Temp/Pressure |
The hydantoin (B18101) route, a variation of which is the p-hydroxybenzene glycolylurea hydrolysis method, is a well-established industrial process for amino acid synthesis. This method begins with the condensation of p-hydroxybenzaldehyde with glycolylurea (or a related hydantoin precursor) to form an intermediate, 5-(4-hydroxyphenyl)hydantoin. This intermediate is then hydrolyzed under basic or acidic conditions to yield p-hydroxyphenylglycine.
The hydrolysis step is crucial and can be performed using strong bases like sodium hydroxide, followed by neutralization. This method is known for its high yields and the purity of the resulting amino acid. The intermediate hydantoin is often a stable, crystalline solid, which facilitates its purification before the final hydrolysis step.
| Intermediate | Hydrolysis Agent | Product |
| 5-(4-hydroxyphenyl)hydantoin | Sodium Hydroxide | p-Hydroxyphenylglycine |
More recent synthetic strategies have focused on developing more direct and atom-economical routes. One such approach involves a one-pot reaction of oxoethanoic acid (glyoxylic acid), phenol (B47542), and an activated amido compound, such as an amide or a urea (B33335) derivative.
In this reaction, phenol and glyoxylic acid first react to form p-hydroxymandelic acid. Subsequently, in the same pot, an activated amido compound reacts to form the corresponding amide of p-hydroxyphenylglycine, which is then hydrolyzed to the final product. This method avoids the isolation of intermediates, potentially reducing waste and production costs. The choice of the activated amido compound and the reaction conditions are critical for achieving high selectivity and yield.
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
| Oxoethanoic acid | Phenol | Activated amido compound | p-Hydroxyphenylglycine |
N-Boc Protection Strategies
The final step in the synthesis of N-Boc-p-hydroxyphenylglycine is the protection of the amino group of p-hydroxyphenylglycine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis and for the preparation of various pharmaceutical intermediates.
The direct N-protection of p-hydroxyphenylglycine is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. The base is necessary to deprotonate the amino group, making it nucleophilic enough to attack the Boc anhydride (B1165640).
Commonly used solvents for this reaction include mixtures of water and organic solvents like dioxane, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724). The choice of base is important to avoid side reactions, such as the acylation of the phenolic hydroxyl group. Mild bases like sodium bicarbonate or triethylamine (B128534) are often employed. The reaction is typically carried out at room temperature and can provide high yields of the desired N-Boc protected amino acid. Careful control of the pH is crucial for maximizing the yield and minimizing by-products.
| Amino Acid | Protecting Agent | Base | Solvent System | Product |
| p-Hydroxyphenylglycine | Di-tert-butyl dicarbonate | Sodium Bicarbonate | Water/Dioxane | This compound |
Sequential Protection/Deprotection Methodologies
The synthesis of this compound often necessitates a sequence of protection and deprotection steps to manage the reactive amino and hydroxyl groups. A common strategy involves the use of the tert-butyloxycarbonyl (Boc) group for the protection of the α-amino group. This method is part of a broader orthogonal protection strategy, which allows for the selective removal of one protecting group without affecting others. peptide.com
In a typical sequence, the starting material, p-hydroxyphenylglycine, can be reacted with di-tert-butyl dicarbonate (Boc₂O) to install the Boc protecting group on the nitrogen atom. This reaction is usually carried out in the presence of a base. The phenolic hydroxyl group may also require protection, often as a benzyl (B1604629) ether, to prevent unwanted side reactions in subsequent synthetic steps. nih.gov The choice of protecting groups is critical, as they must be stable under certain reaction conditions and removable under others. For instance, the Boc group is acid-labile and can be removed with acids like trifluoroacetic acid (TFA), while a benzyl ether protecting the phenol group is typically removed by hydrogenolysis. peptide.comnih.gov
Stereoselective Chemical Synthesis
Achieving the correct stereochemistry at the α-carbon of p-hydroxyphenylglycine is a significant challenge in its synthesis. Several stereoselective methods have been developed to produce enantiomerically pure forms of this important amino acid.
Asymmetric cyanide addition to an imine derived from a p-hydroxybenzaldehyde derivative is a powerful method for establishing the chiral center of p-hydroxyphenylglycine. This approach often utilizes a chiral catalyst to control the stereochemical outcome of the reaction.
One notable example involves a titanium-catalyzed asymmetric cyanide addition to an N-Boc protected aminoaldehyde. thieme-connect.comresearchgate.net This key step produces a mixture of cyanohydrin diastereomers. researchgate.net The subsequent hydrolysis of the nitrile group furnishes the carboxylic acid, leading to the desired α-amino acid. The stereoselectivity of the cyanide addition is crucial for obtaining the final product with high enantiomeric excess.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recycled.
The synthesis of optically pure α,α-disubstituted amino acids has been achieved using L-phenylalanine cyclohexylamide as a chiral auxiliary. researchgate.net While this specific example does not directly describe the synthesis of this compound, the principle can be applied. In such a strategy, a prochiral precursor of p-hydroxyphenylglycine would be attached to the chiral auxiliary. Subsequent reactions, such as alkylation, would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Finally, cleavage of the auxiliary would yield the enantiomerically enriched p-hydroxyphenylglycine derivative.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of often toxic and expensive metal catalysts. These small organic molecules can effectively catalyze a wide range of transformations with high enantioselectivity.
The synthesis of α-arylglycines can be accomplished through organocatalytic methods. acs.org For instance, a bis(amidine)-based organocatalyst has been utilized in the enantioselective aza-Henry reaction to produce α-bromonitroalkanes with high enantiomeric excess, which are precursors to α-amino amides. orgsyn.org Another approach involves the use of a quinidine-derived catalyst bearing a diamine fragment for the asymmetric epoxidation of an alkene, leading to the synthesis of (S)-α-amino acid esters. acs.org These organocatalytic strategies offer a versatile and environmentally benign route to chiral α-amino acids like p-hydroxyphenylglycine.
Biocatalytic Synthesis Approaches
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. This approach is particularly valuable for the production of enantiomerically pure compounds under mild reaction conditions.
One of the most successful industrial applications of biocatalysis is the production of D-p-hydroxyphenylglycine using a "hydantoinase process". core.ac.uknih.gov This multi-enzymatic system converts a racemic mixture of DL-5-p-hydroxyphenylhydantoin into the desired D-amino acid. core.ac.ukresearchgate.net
The process involves two key enzymes:
A D-stereospecific hydantoinase (dihydropyrimidinase) that catalyzes the hydrolytic ring-opening of D-5-p-hydroxyphenylhydantoin to N-carbamoyl-D-p-hydroxyphenylglycine. nih.govscispace.com
A D-stereospecific N-carbamoylase (N-carbamoyl-D-amino acid amidohydrolase) that hydrolyzes the N-carbamoyl intermediate to produce D-p-hydroxyphenylglycine. researchgate.netnih.gov
To achieve a theoretical yield of 100%, a third enzyme, a hydantoin racemase , is often included. This enzyme interconverts the unreacted L-hydantoin into the D-form, which can then enter the catalytic cycle. nih.gov This dynamic kinetic resolution allows for the complete conversion of the racemic starting material into a single enantiomer of the product. The enzymes for this process are often used as whole cells, such as from Agrobacterium tumefaciens or recombinant Escherichia coli, which can be engineered to co-express the necessary enzymes. nih.govnih.gov
Data Tables
Table 1: Key Enzymes in the Biocatalytic Production of D-p-Hydroxyphenylglycine
| Enzyme | EC Number | Function | Starting Material | Product |
| D-Hydantoinase | 3.5.2.2 | Stereoselective ring cleavage | D,L-5-p-hydroxyphenylhydantoin | N-carbamoyl-D-p-hydroxyphenylglycine |
| D-Carbamoylase | 3.5.1.77 | Hydrolysis of N-carbamoyl group | N-carbamoyl-D-p-hydroxyphenylglycine | D-p-hydroxyphenylglycine |
| Hydantoin Racemase | 5.1.99.5 | Racemization of hydantoin | L-5-p-hydroxyphenylhydantoin | D-5-p-hydroxyphenylhydantoin |
Table 2: Comparison of Synthetic Approaches for p-Hydroxyphenylglycine
| Synthetic Approach | Key Features | Advantages | Disadvantages |
| Sequential Protection/Deprotection | Use of protecting groups (e.g., Boc) to mask reactive sites. | Allows for selective reactions on other parts of the molecule. | Requires multiple steps, potentially lowering overall yield. |
| Asymmetric Cyanide Addition | Creation of the chiral center via cyanide addition to an imine. | Can achieve high enantioselectivity with a suitable catalyst. | Use of toxic cyanide reagents. |
| Chiral Auxiliary-Mediated Synthesis | Temporary incorporation of a chiral molecule to direct stereochemistry. | High diastereoselectivity, auxiliary can often be recycled. | Requires additional steps for attachment and removal of the auxiliary. |
| Organocatalytic Synthesis | Use of small organic molecules as catalysts. | Avoids metal catalysts, often milder reaction conditions. | Catalyst loading can sometimes be high. |
| Biocatalytic Synthesis (Hydantoinase) | Multi-enzyme system for dynamic kinetic resolution. | High enantioselectivity (>99% ee), environmentally friendly. | Requires specific enzyme activity and optimization of reaction conditions (pH, temperature). |
Biocatalytic Resolution Techniques for Enantiopure Forms
The production of enantiomerically pure forms of p-hydroxyphenylglycine is critical, as these chiral building blocks are essential for synthesizing various pharmaceuticals. Biocatalytic resolution, which employs enzymes as catalysts, has emerged as a highly effective and specific method for obtaining the desired single enantiomers from racemic mixtures. These enzymatic processes are renowned for their high stereoselectivity, operating under mild conditions to yield products with high optical purity. researchgate.netresearchgate.net
A predominant biocatalytic strategy for producing D-p-hydroxyphenylglycine involves a two-enzyme system utilizing a hydantoinase and a carbamoylase. rsc.orgresearchgate.net This process typically starts with a racemic mixture of DL-5-(p-hydroxyphenyl)hydantoin. The first enzyme, a D-selective hydantoinase, catalyzes the stereoselective ring opening of the D-enantiomer of the hydantoin to form N-carbamoyl-D-p-hydroxyphenylglycine. researchgate.netrsc.org The second enzyme, a D-specific N-carbamoylase, then hydrolyzes this intermediate to yield the final product, D-p-hydroxyphenylglycine, along with ammonia and carbon dioxide. researchgate.netresearchgate.net
A key advantage of this method is the spontaneous racemization of the unreacted L-hydantoin under the alkaline reaction conditions. This in-situ racemization allows the continuous conversion of the L-enantiomer to the D-form via the racemic mixture, enabling a dynamic kinetic resolution (DKR). This DKR process theoretically permits the complete conversion of the starting racemic substrate into the desired D-enantiomeric product, achieving a yield of nearly 100%. rsc.org
Table 1: Key Enzymes in the Biocatalytic Production of D-p-hydroxyphenylglycine
| Enzyme | Substrate | Product | Microbial Source Example | Reference |
|---|---|---|---|---|
| D-Hydantoinase | DL-5-(p-hydroxyphenyl)hydantoin | N-Carbamoyl-D-p-hydroxyphenylglycine | Agrobacterium sp. | researchgate.net, rsc.org |
| D-N-Carbamoylase | N-Carbamoyl-D-p-hydroxyphenylglycine | D-p-hydroxyphenylglycine | Agrobacterium sp. | researchgate.net, researchgate.net |
Beyond the well-established hydantoinase system, other enzymatic techniques have been explored for resolving p-hydroxyphenylglycine derivatives. These alternative routes often involve the kinetic resolution of racemic esters or amides. For instance, the N-acetyl methyl ester of p-hydroxyphenylglycine has been resolved using the protease subtilisin. rsc.org In such kinetic resolutions, the enzyme selectively acts on one enantiomer, leaving the other unreacted, which can then be separated. Acylases have also been utilized in the enantioselective hydrolysis of N-acyl amino acids, a strategy employed for producing chiral precursors for complex molecules. researchgate.net
More recently, multi-enzyme cascade reactions have been designed for enhanced efficiency. One such system employs a rationally designed meso-diaminopimelate dehydrogenase in a three-enzyme cascade to produce D-p-hydroxyphenylglycine from the racemate DL-p-hydroxyphenylglycine with high conversion and excellent enantiomeric excess. nih.gov
Table 2: Comparison of Biocatalytic Resolution Strategies
| Strategy | Enzyme Class | Typical Substrate | Key Advantage | Reference |
|---|---|---|---|---|
| Dynamic Kinetic Resolution | Hydantoinase, Carbamoylase | DL-5-(p-hydroxyphenyl)hydantoin | Theoretical 100% yield, waste minimization | rsc.org |
| Kinetic Resolution | Protease (e.g., Subtilisin) | Racemic N-acyl-p-hydroxyphenylglycine ester | High enantioselectivity for specific substrates | rsc.org |
| Enantioselective Hydrolysis | Acylase | Racemic N-acyl amino acid | Generates chiral acid from racemic precursor | researchgate.net |
| Asymmetric Amination via Cascade | Dehydrogenase, Aminotransferase | DL-p-hydroxyphenylglycine | Direct conversion of racemate to a single enantiomer | nih.gov |
Applications of Green Chemistry Principles in Biocatalytic Routes
The application of biocatalysis in synthesizing enantiopure p-hydroxyphenylglycine and its precursors aligns strongly with the principles of green chemistry. These enzymatic methods offer significant environmental and efficiency advantages over traditional chemical synthesis routes, which often rely on harsh reagents, stoichiometric amounts of chiral resolving agents, and heavy metal catalysts. researchgate.netacs.org
One of the foremost green aspects of biocatalysis is the use of water as the primary solvent. Enzymatic resolutions, such as the hydantoinase process, are typically conducted in aqueous buffer systems under mild conditions of temperature (e.g., 30-50°C) and pH. nih.govgoogle.com This approach eliminates the need for volatile and often toxic organic solvents, thereby reducing pollution and improving operational safety. researchgate.net
The principle of atom economy is exceptionally well-demonstrated in the dynamic kinetic resolution (DKR) achieved with the hydantoinase/carbamoylase system. rsc.org By recycling the unwanted enantiomer in situ, the DKR process converts the entire racemic starting material into the desired product. This maximizes the incorporation of atoms from the reactants into the final product, drastically minimizing the generation of waste compared to classical resolutions where the undesired enantiomer (up to 50% of the starting material) is discarded. rsc.orgnih.gov
Furthermore, the high specificity of enzymes reduces the formation of by-products, simplifying purification processes and further decreasing waste streams. Biocatalysis also circumvents the need for protecting group chemistry that is often required in conventional organic synthesis, leading to shorter, more efficient synthetic routes. scribd.com
Table 3: Green Chemistry Aspects of Biocatalytic vs. Chemical Synthesis
| Feature | Biocatalytic Route | Conventional Chemical Route | Green Advantage of Biocatalysis | Reference |
|---|---|---|---|---|
| Solvent | Primarily water | Often requires organic solvents | Reduced pollution, improved safety, lower environmental impact | researchgate.net, google.com |
| Reaction Conditions | Mild (near-ambient temp. & pressure, neutral pH) | Often harsh (extreme temperatures, pressures, or pH) | Lower energy consumption, increased safety | acs.org, researchgate.net |
| Atom Economy | High (near 100% with DKR) | Low (max 50% in classical resolution) | Significant waste reduction, efficient use of raw materials | nih.gov, rsc.org |
| Catalyst | Biodegradable enzymes | Often heavy metals or toxic reagents | Avoids toxic metal waste, catalysts are non-toxic and renewable | acs.org |
| Selectivity | High (chemo-, regio-, and stereoselective) | Often lower, leading to by-products | Simplified purification, reduced waste | researchgate.net |
| Waste Generation | Minimal | Significant (unwanted enantiomer, by-products, spent reagents) | Lower disposal costs, more sustainable process | scribd.com, rsc.org |
Chemical Transformations and Functionalization Strategies of N Boc P Hydroxyphenylglycine
N-Boc Protecting Group Manipulation
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to removal under specific acidic conditions. total-synthesis.comnih.gov
The removal of the N-Boc group is typically achieved under acidic conditions. total-synthesis.com The choice of acid and reaction conditions can be tailored to ensure selectivity, especially in the presence of other acid-labile groups. Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). nih.gov The reaction proceeds through the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene (B52900) and carbon dioxide to liberate the free amine. total-synthesis.com
Alternative methods for Boc deprotection have been developed to accommodate sensitive substrates. These include the use of milder acids such as hydrochloric acid (HCl) in various solvents or solid-supported acid catalysts. dntb.gov.uayoutube.com Thermolytic deprotection, where the compound is heated in a suitable solvent, offers another approach to remove the Boc group, sometimes with enhanced selectivity. nih.gov
| Reagent/Condition | Solvent | Typical Reaction Time | Selectivity Notes |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1 hour | Standard, highly efficient method. nih.gov |
| Hydrogen Chloride (HCl) | Dioxane, Methanol (B129727), or Ethyl Acetate (B1210297) | Variable | Milder alternative to TFA. youtube.com |
| Oxalyl chloride in methanol | Methanol | Not specified | A mild method for selective deprotection. dntb.gov.ua |
| Thermal (High Temperature) | Methanol, Trifluoroethanol | Variable | Can offer selectivity based on the amine's electronic properties. nih.gov |
In the synthesis of complex molecules where multiple functional groups require protection, an orthogonal protection strategy is essential. fiveable.me This approach utilizes protecting groups that can be removed under distinct conditions without affecting others. fiveable.me For N-Boc-p-hydroxyphenylglycine, the Boc group is acid-labile, making it orthogonal to protecting groups that are removed under basic, hydrogenolytic, or fluoride-mediated conditions. total-synthesis.com
For instance, the phenolic hydroxyl group could be protected with a benzyl (B1604629) (Bn) group, which is typically removed by hydrogenolysis, or a silyl (B83357) ether, which is cleaved by fluoride (B91410) ions. The carboxylic acid could be protected as an ester that is stable to the acidic conditions used for Boc removal but can be cleaved by other means. This orthogonality allows for the selective deprotection and functionalization of each part of the this compound molecule in a controlled, stepwise manner. peptide.com
| Protecting Group | Functional Group Protected | Deprotection Condition | Orthogonal to N-Boc |
|---|---|---|---|
| Fluorenylmethoxycarbonyl (Fmoc) | Amine | Base (e.g., Piperidine) | Yes biosynth.com |
| Benzyloxycarbonyl (Cbz or Z) | Amine | Hydrogenolysis (H2, Pd/C) | Yes total-synthesis.com |
| Benzyl (Bn) ether | Phenolic Hydroxyl | Hydrogenolysis (H2, Pd/C) | Yes |
| tert-Butyldimethylsilyl (TBDMS) ether | Phenolic Hydroxyl | Fluoride ion (e.g., TBAF) | Yes |
| Methyl or Ethyl ester | Carboxylic Acid | Saponification (e.g., NaOH) | Yes |
Carboxylic Acid Functionalization
The carboxylic acid moiety of this compound is a key site for modification, enabling the formation of esters and amides, including peptide bonds.
Esterification of the carboxylic acid can be achieved through various methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. google.compatsnap.com However, given the acid-lability of the N-Boc group, milder conditions are often preferred. The use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP) allows for the efficient formation of esters under neutral or slightly basic conditions. core.ac.uk
The formation of an amide bond is a fundamental transformation in organic chemistry, particularly in peptide synthesis. estranky.skresearchgate.net The carboxylic acid of this compound can be coupled with a primary or secondary amine to form an amide. This reaction is typically facilitated by activating the carboxylic acid, which can be achieved using a variety of coupling reagents. organic-chemistry.org
Commonly used coupling reagents include carbodiimides (DCC, EDC), uronium/aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and phosphonium (B103445) salts such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). nih.govnih.gov These reagents react with the carboxylic acid to form a highly reactive intermediate that is then readily attacked by the amine nucleophile. researchgate.net To minimize side reactions and prevent racemization at the stereocenter of this compound, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included in the reaction mixture. nih.gov
Phenolic Hydroxyl Group Derivatization
The phenolic hydroxyl group on the phenyl ring of this compound offers another site for functionalization. This group can undergo various reactions, including alkylation, acylation, and electrophilic aromatic substitution, although the latter is less common in the context of peptide synthesis. nih.govnih.gov
Derivatization of the phenolic hydroxyl group is often performed to modify the properties of the molecule or to introduce a point of attachment for other moieties. For example, alkylation of the hydroxyl group to form an ether can be achieved using an alkyl halide in the presence of a base such as potassium carbonate or cesium carbonate. nih.gov Acylation to form an ester can be carried out using an acyl chloride or anhydride (B1165640) with a base. researchgate.net The reactivity of the phenolic hydroxyl group can be influenced by the electronic nature of the rest of the molecule. nih.gov
Coupling Reactions in Peptide Synthesis
This compound is a valuable building block in peptide synthesis. The carboxylic acid moiety can be activated and coupled with the N-terminus of another amino acid or peptide chain to form an amide bond.
The formation of the peptide bond requires the activation of the carboxylic acid of this compound. Several coupling reagents are commonly employed for this purpose, with aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and phosphonium salts being highly effective. luxembourg-bio.com
When using HBTU, the carboxylic acid is activated in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to form a highly reactive O-acylisourea intermediate. This intermediate readily reacts with the amino group of the incoming amino acid to form the amide bond with high efficiency. luxembourg-bio.comfishersci.co.uk The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF).
DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is another efficient coupling reagent, particularly valued for its ability to suppress racemization, which is a significant concern with phenylglycine derivatives. luxembourg-bio.com
Table 2: Common Coupling Reagents for Amide Bond Formation
| Reagent | Reagent Type | Activator/Base | Common Solvent | Key Advantage |
| HBTU | Aminium Salt | DIPEA, NMM | DMF | High coupling efficiency |
| DEPBT | Phosphonium Salt | DIPEA, TMP | DMF, CH₂Cl₂ | Low racemization |
Note: DIPEA = Diisopropylethylamine, NMM = N-Methylmorpholine, TMP = 2,4,6-Trimethylpyridine (B116444), DMF = Dimethylformamide.
A significant challenge in the use of phenylglycine and its derivatives in peptide synthesis is the propensity for racemization at the α-carbon. rsc.org The α-proton of phenylglycine is more acidic compared to that of other proteinogenic amino acids like alanine, making it susceptible to epimerization under basic conditions commonly used in peptide coupling. rsc.org
Studies have shown that the choice of base during the coupling step has a remarkable influence on the extent of racemization. luxembourg-bio.com The use of sterically hindered and weaker bases, such as 2,4,6-trimethylpyridine (TMP) or N,N-diisopropylethylamine (DIPEA), can minimize racemization compared to less hindered bases. luxembourg-bio.com
It has been observed that the 4-hydroxy group in p-hydroxyphenylglycine can decelerate the rate of racemization compared to unsubstituted phenylglycine. This is attributed to the positive mesomeric effect (+M) of the hydroxyl group, which decreases the acidity of the α-proton. rsc.org Nevertheless, careful selection of coupling reagents and conditions is crucial to maintain the stereochemical integrity of the p-hydroxyphenylglycine residue. The use of coupling reagents like DEPBT or COMU in combination with bases such as TMP has been shown to reduce racemization to negligible levels. researchgate.net
Aryl Ring Modification and Cross-Coupling Reactions
While functionalization of the hydroxyl, amino, and carboxyl groups is more common, the aryl ring of this compound itself can be a target for modification, typically through electrophilic aromatic substitution or cross-coupling reactions. For the latter, the phenolic hydroxyl group would first need to be converted into a suitable leaving group, such as a triflate (OTf).
An N-Boc-p-trifluoromethanesulfonyloxyphenylglycine derivative could then participate in various palladium- or nickel-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig amination reactions. This would allow for the introduction of a wide range of substituents, including alkyl, aryl, and amino groups, onto the aromatic ring, thereby creating a diverse library of unnatural amino acids.
For instance, a cross-Ullman coupling of an aryl chloride with an aryl triflate has been demonstrated using a multimetallic strategy with nickel and palladium catalysts. organic-chemistry.org This methodology could potentially be adapted for the coupling of an aryl chloride with the triflate derivative of this compound.
Alternatively, direct C-H functionalization of the aryl ring is a more atom-economical approach, although achieving regioselectivity can be challenging. Late-stage α-C–H functionalization of resin-bound, electron-rich N-arylglycinyl peptides with boronic acids has been reported, suggesting the feasibility of modifying the glycine (B1666218) backbone. nsf.gov While this example does not directly involve the aryl ring of a hydroxyphenylglycine side chain, it points towards the potential for developing methodologies for direct aryl C-H functionalization.
Suzuki-Miyaura Cross-Coupling for Diversification
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide or triflate. In the context of this compound, this methodology has been explored for the synthesis of biaryl amino acids, which are structural motifs found in complex natural products like vancomycin (B549263) and the chloropeptins.
A key challenge in applying Suzuki-Miyaura coupling to chiral α-amino acid derivatives like this compound is the potential for racemization at the stereogenic center. The basic conditions typically required for the reaction can lead to a loss of optical purity, which is a significant drawback when synthesizing enantiomerically pure compounds. Research has shown that the choice of base is critical in mitigating this issue. While common bases like sodium carbonate can cause significant racemization (up to 34% of the undesired enantiomer), milder bases such as sodium succinate (B1194679) have been found to suppress this side reaction effectively. However, the use of sodium succinate may result in lower chemical yields.
Further refinements to the reaction conditions have demonstrated that the choice of ligand on the palladium catalyst also plays a crucial role in preventing racemization, especially when using arylpinacolboronate esters as coupling partners. The use of Buchwald's SPhos ligand in conjunction with Pd(OAc)₂ as the palladium source has been shown to effectively suppress racemization, allowing for the synthesis of optically pure biaryl derivatives of 4-hydroxyphenylglycine.
The scope of the Suzuki-Miyaura coupling of this compound derivatives has been demonstrated with a variety of boronic acids and their esters, including indolylboronic acids, which are precursors to complex peptide units found in natural products.
Table 1: Suzuki-Miyaura Cross-Coupling of N-Boc-4-halophenylglycine Derivatives
| Entry | Aryl Halide Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Optical Purity |
|---|---|---|---|---|---|---|---|
| 1 | N-Boc-(R)-4-bromophenylglycine Methyl Ester | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ (1.5 equiv) | Toluene/EtOH/H₂O | 57 | 66% ee |
| 2 | N-Boc-(R)-4-bromophenylglycine Methyl Ester | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ (0.75 equiv) | Toluene/EtOH/H₂O | 75 | 80% ee |
| 3 | N-Boc-(R)-4-bromophenylglycine Methyl Ester | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ | (CH₂COONa)₂ | Toluene/EtOH/H₂O | 48 | >99% ee |
| 4 | N-Boc-(R)-4-iodophenylglycine Methyl Ester | Indole-5-boronic acid pinacol (B44631) ester | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 85 | >99% ee |
Other Palladium-Catalyzed Arylations
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed arylations represent potential strategies for the functionalization of this compound, although specific applications to this compound are less commonly reported in the literature. These methods offer alternative pathways for creating C-C or C-N bonds, expanding the toolkit for molecular diversification.
Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. For a derivative of this compound, such as N-Boc-4-iodophenylglycine, a Heck reaction could be envisioned with various alkenes to introduce vinyl groups or more complex side chains. The reaction is known for its tolerance of a wide range of functional groups, making it a potentially viable, though underexplored, method for modifying this amino acid.
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. A halogenated derivative of this compound could serve as the aryl halide component, allowing for the introduction of a wide variety of primary or secondary amines at the aromatic ring. This would provide access to a diverse library of N-aryl amino acid derivatives. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope and efficiency of this reaction, making it a cornerstone of modern synthetic chemistry for C-N bond formation.
Palladium-Catalyzed C-H Arylation: Direct C-H arylation is an increasingly important area of research, as it offers a more atom-economical approach to biaryl synthesis by avoiding the pre-functionalization of one of the coupling partners. In principle, the aromatic ring of this compound could be directly arylated at a position ortho to the hydroxyl group through a directed C-H activation strategy. While this approach is well-established for simpler phenolic compounds, its application to the more complex and potentially sensitive this compound scaffold remains a subject for future investigation.
While the theoretical potential for these other palladium-catalyzed arylations is high, a comprehensive literature search did not yield specific, reproducible examples of their application directly to this compound. Therefore, the Suzuki-Miyaura coupling remains the most well-documented and reliable palladium-catalyzed arylation strategy for the diversification of this valuable amino acid derivative.
Applications As a Chiral Building Block in Advanced Organic Synthesis
Peptide and Peptidomimetic Synthesis
The synthesis of peptides with precise sequences and conformations is a cornerstone of medicinal chemistry and chemical biology. N-Boc-p-hydroxyphenylglycine serves as a valuable precursor in the assembly of both natural and modified peptide structures.
This compound can be readily incorporated into linear peptide chains using standard peptide coupling methodologies. The process typically involves the activation of its carboxylic acid group, often with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), followed by reaction with the free amino group of another amino acid or a growing peptide chain.
In the realm of cyclic peptides, which often exhibit enhanced stability and receptor affinity compared to their linear counterparts, this compound plays a crucial role. Its incorporation into a linear precursor provides a strategic handle for subsequent macrocyclization.
The rigid aromatic side chain of p-hydroxyphenylglycine can act as a conformational constraint, pre-organizing the peptide backbone for cyclization. This inherent structural bias can facilitate the ring-closing reaction, which is often a challenging step in the synthesis of macrocyclic peptides. By reducing the entropic penalty associated with cyclization, the incorporation of this amino acid can lead to higher yields and improved efficiency.
Moreover, the Boc protecting group itself can influence the conformation of the peptide backbone. In some instances, N-Boc protection of amide nitrogens within a linear peptide has been shown to favor turn-like structures, which can bring the N- and C-termini into proximity, thereby promoting macrocyclization.
The resulting constrained peptide architectures often exhibit enhanced biological activity and selectivity due to their well-defined three-dimensional structures. These molecules are of significant interest in drug discovery as they can mimic the bioactive conformations of natural peptides while possessing improved pharmacokinetic properties.
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and automated synthesis of peptides. peptide.com The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method in SPPS. peptide.com In this approach, the Nα-amino group is temporarily protected with the acid-labile Boc group, while side-chain functional groups are protected with more acid-stable groups like benzyl (B1604629) ethers. peptide.com
This compound is well-suited for this methodology. The synthesis cycle involves the following key steps:
Deprotection: The Boc group is removed from the resin-bound amino acid or peptide using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.com
Neutralization: The resulting ammonium (B1175870) salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to liberate the free amine. peptide.com
Coupling: The next N-Boc-protected amino acid, in this case, this compound, is activated and coupled to the free amine of the resin-bound peptide. peptide.com
This cycle is repeated until the desired peptide sequence is assembled. The phenolic hydroxyl group of p-hydroxyphenylglycine is typically protected as a benzyl ether to prevent side reactions during the synthesis. The final peptide is cleaved from the solid support, and all protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com
| SPPS Step | Reagents and Conditions | Purpose |
| Boc Deprotection | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Removal of the temporary Nα-Boc protecting group. |
| Neutralization | 5-10% Diisopropylethylamine (DIEA) in DCM or DMF | Neutralization of the resulting trifluoroacetate (B77799) salt to yield the free amine. |
| Amino Acid Coupling | N-Boc-amino acid, Coupling Reagent (e.g., DCC, HBTU), optional Additive (e.g., HOBt) | Formation of the peptide bond. |
| Final Cleavage | Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic Acid (TFMSA) with scavengers | Cleavage of the peptide from the resin and removal of side-chain protecting groups. |
Synthesis of Complex Bioactive Molecules
Beyond its use in constructing peptide chains, this compound is a key starting material for the synthesis of more complex and diverse bioactive molecules, particularly in the realm of antibiotics.
The glycopeptide antibiotic vancomycin (B549263) is a life-saving drug used to treat serious infections caused by Gram-positive bacteria. A key structural feature of vancomycin is the presence of non-proteinogenic amino acids, including p-hydroxyphenylglycine. nih.gov This residue plays a crucial role in the rigid, cup-shaped conformation of the heptapeptide (B1575542) aglycone, which is essential for its antibiotic activity. nih.gov
In the total synthesis of vancomycin and its analogues, this compound is a critical building block. nih.govnih.gov Synthetic chemists utilize this protected amino acid to introduce the p-hydroxyphenylglycine moiety at specific positions within the peptide backbone. The Boc group ensures that the amino functionality is masked during the intricate coupling and macrocyclization steps that are required to construct the complex, cross-linked structure of vancomycin. nih.govnih.gov The synthesis of vancomycin analogues often involves the selective deprotection of the Boc group at a late stage to allow for further modifications or to complete the peptide backbone. nih.gov
The ability to synthetically incorporate this compound allows researchers to create novel vancomycin analogues with modified properties, such as enhanced activity against resistant bacterial strains or improved pharmacokinetic profiles.
Cephem derivatives are a class of β-lactam antibiotics that are widely used in clinical practice. The modification of the C-7 side chain of the cephem nucleus is a common strategy for developing new antibiotics with improved antibacterial spectra and resistance to β-lactamases.
This compound has been utilized as a precursor for the synthesis of novel cephem derivatives. The p-hydroxyphenylglycine side chain is a feature of some clinically important cephalosporins. By using this compound, chemists can construct and attach elaborate side chains to the 7-aminocephalosporanic acid (7-ACA) nucleus. The Boc protecting group facilitates the controlled synthesis of these side chains before their coupling to the cephem core.
For instance, the synthesis of amoxicillin, a widely used β-lactam antibiotic, involves the acylation of 6-aminopenicillanic acid (6-APA) with a D-(-)-p-hydroxyphenylglycine derivative. nih.gov While not a cephem, this highlights the importance of the p-hydroxyphenylglycine moiety in β-lactam antibiotics. The use of this compound in the synthesis of novel cephem derivatives allows for the exploration of new chemical space and the potential discovery of next-generation antibacterial agents.
Role in the Development of G-Protein Coupled Receptor (GPCR) Agonists (e.g., GPR88 Agonists)
This compound and its derivatives have played a crucial role in the development of agonists for G-protein Coupled Receptors (GPCRs), particularly for the orphan receptor GPR88. GPR88 is predominantly expressed in the brain's striatum and is considered a promising therapeutic target for a variety of neurological and psychiatric disorders. The development of potent and selective GPR88 agonists is a key step in validating this target and advancing potential therapeutics.
Research has focused on the design and synthesis of analogs of known GPR88 agonists, where the 4-hydroxyphenylglycine scaffold is a central component. tcichemicals.comnih.gov Structure-activity relationship (SAR) studies have been conducted on a series of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives to optimize their potency and pharmacokinetic properties. tcichemicals.com In these syntheses, this compound serves as a key starting material, allowing for the controlled introduction of various substituents.
For instance, in the synthesis of novel GPR88 agonists, the amino group of (R)-p-hydroxyphenylglycine is first protected with a Boc group. This allows for subsequent modifications, such as O-alkylation of the phenolic hydroxyl group and transformations of the carboxylic acid moiety. tcichemicals.com These modifications have been shown to be critical for agonist activity. The SAR studies have revealed that while the amine group can be replaced with other functionalities like hydroxyl or ester groups with retention of moderate to good potency, the phenyl group on the amide cap is essential for activity. tcichemicals.com
The following table summarizes the activity of selected GPR88 agonists derived from 4-hydroxyphenylglycine, highlighting the importance of this structural motif.
| Compound | Modification from Parent Structure | EC50 (nM) for GPR88 |
| 2-AMPP | Parent Compound | Data not specified in provided abstracts |
| Analog 1 | Amine group replaced by hydroxyl | Good to moderate potency |
| Analog 2 | Amine group replaced by ester | Good to moderate potency |
| Analog 3 | Amine group replaced by amide | Good to moderate potency |
This table is a representation of the types of data found in the cited research and is for illustrative purposes.
Intermediate in Natural Product Total Synthesis
The p-hydroxyphenylglycine moiety is a key structural component of several complex natural products, most notably the vancomycin family of glycopeptide antibiotics. These antibiotics are crucial for treating serious bacterial infections. The total synthesis of vancomycin and its analogs is a significant challenge in organic chemistry, and this compound has been utilized as a critical chiral building block in these endeavors.
In the intricate architecture of vancomycin, the D-4-hydroxyphenylglycine residue (the D-ring) is a central component of the heptapeptide core. During the total synthesis of the vancomycin aglycone, the constituent amino acids, including p-hydroxyphenylglycine, are often protected to prevent unwanted side reactions during peptide couplings and macrocyclizations. The N-Boc protecting group is frequently employed for the amine functionality of these amino acid building blocks.
Studies on the total synthesis of vancomycin have reported the use of N-Boc protected amino acid subunits. rsc.org For example, a next-generation total synthesis of the vancomycin aglycone involved the selective N-Boc deprotection of an intermediate to allow for subsequent coupling with the D-ring subunit, which is derived from D-4-hydroxyphenylglycine. rsc.org Furthermore, investigations into the enzymatic glycosylation of the vancomycin aglycone have shown that N-Boc protection of the N-terminus amine does not negatively impact the efficiency of the glycosylation reaction, indicating its compatibility with chemoenzymatic synthesis strategies.
The use of this compound as a starting material provides a stable and stereochemically defined precursor that can be readily incorporated into the growing peptide chain during the complex, multi-step synthesis of these vital natural products.
Chiral Auxiliary and Ligand Development
Chiral amino acids and their derivatives are fundamental building blocks in the development of chiral auxiliaries and ligands for asymmetric catalysis. These reagents are designed to control the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer of a product.
While the general principle of using chiral amino acids for the synthesis of chiral auxiliaries and ligands is well-established, specific and widely-cited examples of this compound being employed for this purpose are not prominently featured in the surveyed scientific literature. Chiral auxiliaries are often designed to be readily attached to a substrate, direct a stereoselective transformation, and then be cleanly removed. Similarly, chiral ligands are synthesized to coordinate with a metal catalyst and create a chiral environment for a catalytic reaction.
The structural features of this compound, including its defined stereochemistry and multiple functional groups, theoretically allow for its incorporation into more complex molecular architectures that could serve as chiral auxiliaries or ligands. However, based on the available research, it appears that other chiral amino acids and their derivatives have been more commonly explored and utilized in this specific application of asymmetric synthesis. Further research may uncover or develop applications of this compound in the design of novel chiral auxiliaries and ligands.
Stereochemical Control and Chiral Purity in Research
Diastereoselective Synthesis Methodologies and Control
Diastereoselective synthesis is a cornerstone of stereochemical control, aiming to preferentially generate one diastereomer over all others. For α-amino acids like N-Boc-p-hydroxyphenylglycine, this is often accomplished by using chiral auxiliaries. A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
One of the most effective strategies involves the use of Evans oxazolidinone auxiliaries. In this approach, the this compound precursor is acylated with a chiral oxazolidinone. The resulting N-acyloxazolidinone can then be subjected to diastereoselective α-alkylation, amination, or other modifications. The bulky substituent on the oxazolidinone effectively shields one face of the enolate intermediate, directing the incoming electrophile to the opposite face with high selectivity.
Another common class of auxiliaries includes those derived from amino alcohols, such as pseudoephedrine. When a glycine (B1666218) derivative is attached to pseudoephedrine to form an amide, deprotonation and subsequent reaction with an electrophile proceed with high diastereoselectivity. wikipedia.org The product's configuration is directed by the stereocenters of the pseudoephedrine molecule. wikipedia.org After the reaction, the chiral auxiliary can be cleaved under mild conditions to yield the enantiomerically enriched amino acid.
The table below outlines a conceptual comparison of common chiral auxiliaries applicable to the synthesis of this compound derivatives.
| Chiral Auxiliary Type | Key Feature | Typical Reaction | Diastereomeric Ratio (d.r.) | Removal Conditions |
|---|---|---|---|---|
| Evans Oxazolidinones | Forms a rigid N-acyloxazolidinone with a conformationally locked enolate. | Asymmetric Alkylation | Often >95:5 | LiOH/H₂O₂ or other mild hydrolysis |
| Pseudoephedrine Amides | Forms a chelated enolate intermediate that directs alkylation. | Asymmetric Alkylation | Typically >90:10 | Acidic or basic hydrolysis |
| (R)-Phenylglycine Amide | Used in asymmetric Strecker synthesis to produce α-amino nitriles. researchgate.net | Strecker Reaction | Can exceed 99:1 via crystallization-induced asymmetric transformation. researchgate.net | Hydrolysis of the nitrile and amide |
| Camphorsultams | Provides high steric hindrance and predictable facial selectivity. | Michael Additions, Aldol Reactions | Often >95:5 | Hydrolysis (e.g., LiOH) |
Kinetic Resolution and Dynamic Kinetic Resolution Studies
Kinetic resolution is a widely used method for separating a racemic mixture of chiral molecules. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In a successful kinetic resolution, one enantiomer reacts significantly faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer.
Enzymatic Kinetic Resolution (EKR)
Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of N-Boc protected amino acid esters due to their high enantioselectivity and operation under mild conditions. Lipases from Candida antarctica (specifically CAL-B, often immobilized as Novozym 435) and Pseudomonas cepacia are frequently employed. nih.govmdpi.com
In a typical EKR of racemic this compound methyl ester, the mixture is treated with a lipase (B570770) in a buffered aqueous solution or an organic solvent containing a nucleophile (e.g., water for hydrolysis or an alcohol for transesterification). The enzyme selectively catalyzes the reaction of one enantiomer—for instance, the hydrolysis of the (R)-ester to the (R)-acid—at a much higher rate than the (S)-ester. The reaction is stopped at approximately 50% conversion, allowing for the separation of the resulting (R)-acid from the unreacted (S)-ester, both in high enantiomeric excess. elsevierpure.com
| Enzyme | Substrate | Reaction Type | Typical Selectivity (E-value) | Outcome |
|---|---|---|---|---|
| Candida antarctica Lipase B (CAL-B) | N-Boc-amino acid ester | Hydrolysis/Transesterification | >100 | High enantiomeric excess for both product and remaining substrate. elsevierpure.com |
| Pseudomonas cepacia Lipase (PCL) | N-Boc-amino acid ester | Hydrolysis | Moderate to High | Effective resolution of various aromatic amino acid derivatives. nih.gov |
| Subtilisin | N-Boc-proline ester | Hydrolysis | >100 | High selectivity for specific N-protected amino acids. |
Dynamic Kinetic Resolution (DKR)
A limitation of standard kinetic resolution is a maximum theoretical yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this by combining the kinetic resolution step with an in-situ racemization of the slower-reacting enantiomer. wikipedia.org This continuous conversion of the undesired enantiomer into the desired one allows for a theoretical yield of up to 100%. wikipedia.org
For p-hydroxyphenylglycine, a DKR process has been developed that involves preferential crystallization combined with racemization. In this method, a supersaturated solution of a racemic p-hydroxyphenylglycine salt is treated with an aldehyde (e.g., salicylaldehyde) in an acidic medium. The aldehyde facilitates the racemization of the enantiomer in solution by forming a transient Schiff base. By seeding the solution with crystals of the desired enantiomer, that enantiomer preferentially crystallizes out of solution while the undesired enantiomer remaining in solution is continuously racemized and subsequently crystallized. This process drives the equilibrium towards a single, solid, enantiomerically pure product.
Atropisomerism in Derivatives and its Control
Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond. In derivatives of this compound, this phenomenon can occur in molecules where the phenyl ring is connected to another group via a bond with a high rotational barrier, most commonly a C(aryl)–N bond in amides. nih.govncl.ac.uk
For C–N atropisomerism to be observed, the rotation around the C–N bond must be slow enough on the NMR timescale to allow for the isolation or detection of individual rotational isomers (rotamers). The energy barrier to rotation is primarily influenced by steric hindrance. Bulky substituents on the nitrogen atom and, more importantly, at the ortho positions of the phenyl ring, increase the rotational barrier. nih.govmdpi.com
While specific studies detailing atropisomerism in simple derivatives of this compound are not widely reported, the principles can be applied. For example, if the nitrogen of the glycine moiety were part of a sterically demanding amide linkage with a group that also restricts rotation, C-N atropisomers could potentially be formed.
Control of atropisomerism in synthetic chemistry involves several strategies:
Thermodynamic Control: Allowing the mixture of atropisomers to equilibrate to the more stable form, often at elevated temperatures.
Kinetic Control: Using a chiral catalyst or auxiliary to direct the formation of one atropisomer over the other in a reaction that establishes the chiral axis.
Chiral Separation: Separating a mixture of stable atropisomers using techniques like chiral chromatography.
The stability of C–N atropisomers is highly dependent on the structure. For instance, studies on N-chloroamides have shown that the stereodynamics are directly correlated with amide isomerization, and the electronic nature of the amide significantly influences racemization rates. rsc.org
Analytical Methodologies for Chiral Purity Assessment
Accurately determining the enantiomeric excess (ee) or diastereomeric ratio (d.r.) is critical. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the primary techniques used for this purpose.
Chiral HPLC and UPLC
Chiral HPLC is the most common and reliable method for separating and quantifying enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For N-Boc protected amino acids, several types of CSPs are highly effective.
Macrocyclic Glycopeptide CSPs: Columns based on teicoplanin (e.g., CHIROBIOTIC T) and ristocetin (B1679390) A (e.g., CHIROBIOTIC R) are particularly well-suited for separating N-Boc amino acids. Separations are typically performed in reversed-phase mode using mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and aqueous buffers like ammonium (B1175870) acetate (B1210297) or trifluoroacetate (B77799).
Polysaccharide-based CSPs: These are derived from cellulose (B213188) or amylose (B160209) that have been coated or immobilized on a silica (B1680970) support. They offer broad selectivity and are used in normal-phase, polar organic, or reversed-phase modes.
Crown Ether CSPs: These are particularly effective for the enantioseparation of primary amines and amino acids, forming host-guest complexes with the protonated amino group.
UPLC, which uses smaller particle sizes for the stationary phase, offers higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC, while employing the same separation principles.
| Technique | Chiral Stationary Phase (CSP) | Typical Mobile Phase | Principle of Separation |
|---|---|---|---|
| HPLC/UPLC | Macrocyclic Glycopeptide (e.g., Teicoplanin) | Reversed-Phase: Acetonitrile/Water with Ammonium Acetate buffer | Diastereomeric interactions (ionic, hydrogen bonding, steric) between the analyte and the CSP. |
| HPLC/UPLC | Polysaccharide (e.g., Cellulose or Amylose derivatives) | Normal-Phase: Hexane/Ethanol Reversed-Phase: Acetonitrile/Water | Analyte fits into chiral "pockets" or grooves within the polysaccharide structure. |
| HPLC/UPLC | Crown Ether | Aqueous acidic mobile phase (e.g., HClO₄) | Complexation between the crown ether and the primary ammonium group of the amino acid. |
NMR Spectroscopy
NMR spectroscopy provides a powerful alternative for determining enantiomeric purity. Two main approaches are used:
Chiral Solvating Agents (CSAs): A CSA is a chiral molecule that forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. These complexes are in fast exchange on the NMR timescale, but the different interactions cause the corresponding protons (or other nuclei) in the two enantiomers to experience slightly different magnetic environments. This results in the splitting of a single resonance into two, allowing for direct integration to determine the enantiomeric ratio.
Chiral Derivatizing Agents (CDAs): A CDA, such as Mosher's acid chloride (MTPA-Cl), is used to covalently bond to the analyte, forming a stable pair of diastereomers. Because diastereomers have distinct physical properties, their NMR spectra are inherently different. Protons near the newly formed stereocenter will exhibit different chemical shifts and coupling constants, allowing for straightforward quantification by integration. A key advantage is that the absolute configuration can often be determined by analyzing the chemical shift differences in the resulting diastereomers.
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes, causing signal splitting for enantiomers. | Non-destructive; no chemical modification of the analyte required. | Signal separation can be small and concentration/temperature dependent; requires a suitable CSA. |
| Chiral Derivatizing Agents (CDAs) | Covalent reaction to form stable diastereomers with distinct NMR spectra. | Large, clear signal separation; can be used to determine absolute configuration. | Requires chemical reaction and purification; analyte is consumed. 100% reaction completion is necessary for accuracy. |
Mechanistic Investigations and Reaction Optimization
Elucidation of Reaction Mechanisms in Synthesis and Derivatization
The formation of N-Boc-p-hydroxyphenylglycine involves two primary stages: the synthesis of the p-hydroxyphenylglycine backbone and the subsequent protection of its amino group with a tert-butoxycarbonyl (Boc) group.
Synthesis of p-Hydroxyphenylglycine: One prevalent method for synthesizing p-hydroxyphenylglycine is the direct reaction involving phenol (B47542), glyoxylic acid, and an ammonia (B1221849) source. An alternative route utilizes 2-hydroxyglycine as a reactant with phenol in the presence of an acid catalyst. The proposed mechanism for this latter reaction suggests that the protonic acid catalyst coordinates with the hydroxyl group of 2-hydroxyglycine. This coordination enhances the hydroxyl group's ability to act as a leaving group, thereby facilitating the electrophilic attack of the resulting intermediate on the electron-rich phenol ring to form p-hydroxyphenylglycine. google.comgoogle.com
Derivatization via N-Boc Protection: The derivatization of p-hydroxyphenylglycine to this compound is achieved through the introduction of the Boc protecting group. The mechanism for this reaction involves the nucleophilic attack of the primary amine of p-hydroxyphenylglycine on a carbonyl carbon of the protecting agent, di-tert-butyl dicarbonate (B1257347) (Boc₂O). commonorganicchemistry.comtotal-synthesis.com This attack forms a tetrahedral intermediate which then collapses, leading to the formation of the N-Boc protected carbamate. A tert-butyl carbonate anion is eliminated as a leaving group, which subsequently decomposes into the neutral byproducts carbon dioxide and tert-butanol, driving the reaction to completion. commonorganicchemistry.com While this reaction can proceed without a catalyst, a base is often employed to deprotonate the amine, increasing its nucleophilicity and reaction rate. total-synthesis.comfishersci.co.uk
Catalyst Design and Performance Optimization
Catalysis is crucial for the efficient synthesis of the p-hydroxyphenylglycine precursor. Various catalysts have been designed and optimized to improve reaction rates and yields.
Protonic acids are commonly used as catalysts in the synthesis of p-hydroxyphenylglycine from phenol and 2-hydroxyglycine. google.comgoogle.com These include both organic and inorganic acids. The performance of these catalysts is dependent on their concentration and acid strength. Optimization studies focus on finding a balance where the reaction rate is maximized while minimizing side reactions and downstream processing challenges, such as neutralizing large amounts of acidic waste. google.com
To address the challenges associated with homogeneous acid catalysts, solid acid catalysts have been developed. These heterogeneous catalysts, such as solid phosphoric acid supported on fly ash beads, offer advantages like easier separation from the reaction mixture, potential for recycling, and reduced environmental impact. google.com The design of these catalysts focuses on maximizing the active surface area and optimizing the acid site density to enhance catalytic activity and selectivity towards the desired p-hydroxyphenylglycine product, while inhibiting the formation of undesirable phenolic polymer impurities. google.com
For the N-Boc protection step, while often uncatalyzed, basic catalysts can be used to accelerate the process. 4-Dimethylaminopyridine (B28879) (DMAP) is a highly effective catalyst for this transformation. fishersci.co.ukwikipedia.org Other catalysts, such as iodine or silica-supported perchloric acid, have also been investigated for the N-tert-butoxycarbonylation of various amines, offering potential for solvent-free and efficient reaction conditions. organic-chemistry.org
| Catalyst Type | Specific Examples | Application | Key Optimization Parameters |
| Homogeneous Acid | p-Toluenesulfonic acid, Sulfuric acid, Phosphoric acid, Acetic acid | Synthesis of p-hydroxyphenylglycine | Catalyst concentration, Molar ratio to reactants |
| Heterogeneous Acid | Solid phosphoric acid on fly ash, Silicon-aluminum oxides | Synthesis of p-hydroxyphenylglycine | Carrier material, Acid loading, Reusability |
| Base Catalysts | 4-Dimethylaminopyridine (DMAP), Sodium hydroxide, Triethylamine (B128534) | N-Boc protection of p-hydroxyphenylglycine | Catalyst loading, Reaction time |
Solvent Effects and Reaction Condition Tuning
The choice of solvent and the fine-tuning of reaction conditions such as temperature and pH are critical for maximizing the yield and purity of this compound.
Temperature control is another vital parameter. For the synthesis of the p-hydroxyphenylglycine backbone, temperatures are typically maintained between 30°C and 80°C. google.com While higher temperatures can accelerate the reaction, they may also promote the formation of byproducts, thus an optimal temperature profile is essential for achieving high selectivity. google.com
Following the synthesis, pH adjustment plays a crucial role in the isolation and purification of p-hydroxyphenylglycine. The product is typically crystallized from the reaction mixture by adjusting the pH to a range of 3.0 to 7.0, with a narrower range of 3.5 to 5.5 often being optimal for minimizing impurities and maximizing recovery. google.comgoogle.com
For the N-Boc derivatization step, the reaction conditions are generally mild. The reaction is often carried out at room temperature and can be performed in various solvent systems, including aqueous, anhydrous, and biphasic mixtures, providing significant flexibility. fishersci.co.ukorganic-chemistry.org Common solvents include tetrahydrofuran (B95107) (THF), acetonitrile (B52724), and dioxane. fishersci.co.uk
| Reaction Stage | Parameter | Conditions/Solvents | Effect on Reaction |
| p-HPG Synthesis | Solvent | Toluene, Dichloroethane, Methanol (B129727) | Affects yield and purity |
| Temperature | 30-80°C | Influences reaction rate and side product formation | |
| pH (Crystallization) | 3.0 - 7.0 | Critical for product isolation and purity | |
| N-Boc Protection | Solvent | THF, Acetonitrile, Water, Dioxane | Flexible, allows for various work-up procedures |
| Temperature | Room Temperature | Mild conditions are generally sufficient |
Process Intensification and Scalability Studies for Laboratory and Industrial Applications
Given the industrial relevance of p-hydroxyphenylglycine and its derivatives as intermediates for pharmaceuticals like β-lactam antibiotics, significant effort has been directed towards developing scalable and efficient manufacturing processes. patsnap.comnih.gov Process intensification, which aims to improve productivity, safety, and sustainability, is a key focus. cetjournal.it
A primary goal in scaling up the synthesis is to move from traditional batch or semi-batch operations to more efficient continuous flow processes. cetjournal.it Continuous manufacturing can offer improved heat and mass transfer, better process control, reduced solvent usage, and inherently safer operating conditions due to smaller reaction volumes. cetjournal.it
For industrial-scale production, the economic and environmental viability of the process is paramount. This includes using low-cost, readily available starting materials and minimizing waste. google.compatsnap.com The use of recyclable heterogeneous catalysts is a key strategy in this regard, as it reduces the costs and environmental impact associated with catalyst consumption and waste treatment. google.com
Furthermore, alternative and more sustainable synthetic routes are being actively explored. Biocatalytic and biosynthetic methods, which utilize enzymes or engineered microorganisms, are emerging as powerful alternatives to traditional chemical synthesis. nih.govnih.gov These approaches can offer high selectivity under mild reaction conditions, reducing energy consumption and the generation of hazardous waste, thereby aligning with the principles of green chemistry for large-scale industrial applications. nih.govnih.gov
Emerging Research Directions
Development of Novel Derivatization and Bioconjugation Strategies
The unique structure of N-Boc-p-hydroxyphenylglycine, featuring a phenolic hydroxyl group, offers a versatile handle for chemical modification. This functional group is a prime target for developing novel derivatization strategies to create derivatives with enhanced or entirely new properties. Research is moving towards the design of site-specific bioconjugation techniques that leverage this reactivity. escholarship.org
One promising avenue is the use of the phenolic hydroxyl group for "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC) or strain-promoted azide-alkyne cycloadditions (SPAAC). By attaching an azide (B81097) or alkyne moiety to the phenol (B47542), this compound can be readily and specifically conjugated to other molecules, including peptides, proteins, and imaging agents, under biocompatible conditions. nih.gov
Furthermore, enzyme-mediated conjugation strategies are being explored. For instance, tyrosinase can oxidize the phenol to an o-quinone, which can then react with nucleophiles like cysteine residues on proteins to form stable covalent bonds. nih.govresearchgate.net This approach allows for the site-specific attachment of this compound-containing peptides to proteins, opening up possibilities for creating novel biotherapeutics and diagnostic tools. nih.gov
The development of these strategies is crucial for creating well-defined and homogeneous bioconjugates, which is a significant challenge in the field. escholarship.org The ability to precisely control the location and stoichiometry of conjugation is essential for preserving the biological activity of the conjugated molecules and for ensuring batch-to-batch reproducibility.
Integration into Automated and High-Throughput Synthesis Platforms
The integration of this compound into automated and high-throughput synthesis platforms is a key area of development for accelerating the discovery of novel peptides and peptidomimetics. The use of automated peptide synthesizers, based on the principles of solid-phase peptide synthesis (SPPS), has become routine in both academic and industrial research. nih.govlibretexts.org
This compound is well-suited for Boc-based SPPS protocols. beilstein-journals.orgnih.gov In this strategy, the Boc (tert-butyloxycarbonyl) group serves as a temporary protecting group for the α-amine, which is removed by treatment with a mild acid like trifluoroacetic acid (TFA) at each cycle of the synthesis. beilstein-journals.orgpeptide.com The side chain protecting groups are typically benzyl-based and require a strong acid, such as hydrofluoric acid (HF), for their removal at the end of the synthesis. beilstein-journals.org
High-throughput synthesis platforms enable the parallel synthesis of large libraries of peptides, which can then be screened for biological activity. nih.govefficient-robotics.com By incorporating this compound into these libraries, researchers can explore the impact of this unnatural amino acid on the structure, stability, and function of peptides. efficient-robotics.com Methodologies such as the "tea-bag" approach, where resin is enclosed in porous polypropylene (B1209903) bags, allow for the simultaneous synthesis of many different peptides. nih.gov
The development of advanced robotic systems and microfluidic devices is further enhancing the capabilities of high-throughput synthesis, allowing for the creation of increasingly complex and diverse peptide libraries containing unnatural amino acids like this compound.
Exploration of New Biocatalytic Pathways for Unnatural Amino Acid Production
While chemical synthesis remains the primary route for producing this compound, there is growing interest in developing biocatalytic pathways for the synthesis of its precursor, p-hydroxyphenylglycine (HPG). Biocatalysis offers several advantages over traditional chemical synthesis, including milder reaction conditions, higher stereoselectivity, and reduced environmental impact. nih.govresearchgate.net
Research has focused on engineering microorganisms, such as Escherichia coli, to produce D-p-hydroxyphenylglycine. nih.govnih.gov One approach involves a two-enzyme cascade using a D-hydantoinase and a D-carbamoylase to convert DL-hydroxyphenylhydantoin to D-HPG. nih.gov Efforts to improve the efficiency of this process have included optimizing protein expression and engineering the cell wall to enhance substrate permeability. nih.gov
Another strategy involves the de novo biosynthesis of HPG from simple carbon sources. A four-enzyme pathway has been identified in the biosynthesis of the glycopeptide antibiotic chloroeremomycin, which converts prephenate to L-p-hydroxyphenylglycine. nih.gov This pathway involves the enzymes p-hydroxymandelate synthase, p-hydroxymandelate oxidase, and L-p-hydroxyphenylglycine transaminase. nih.gov
Future research in this area will likely focus on:
Enzyme evolution and engineering: Improving the activity, stability, and substrate specificity of the enzymes involved in HPG biosynthesis.
Metabolic engineering: Optimizing the metabolic pathways in host organisms to increase the flux towards HPG production.
Direct N-Boc protection: Investigating the possibility of developing an enzymatic step for the direct N-Boc protection of HPG, which would further streamline the production process.
The successful development of efficient biocatalytic routes for the production of HPG and its derivatives would significantly reduce the cost and environmental footprint of these valuable building blocks.
Advanced Spectroscopic and Structural Analysis in Complex Biological Systems
Understanding the three-dimensional structure and conformational dynamics of peptides containing this compound is crucial for elucidating their biological function and for the rational design of new therapeutic agents. Advanced spectroscopic and structural analysis techniques are being employed to gain insights into the behavior of these molecules in complex biological systems.
X-ray crystallography provides high-resolution structural information about molecules in the solid state. The crystal structure of a peptide containing a dehydro-phenylalanine residue, N-Boc-L-Pro-dehydro-Phe-L-Gly-OH, has been determined, revealing a β-turn II conformation stabilized by an intramolecular hydrogen bond. nih.gov Such studies provide valuable data on the preferred conformations of peptides containing unnatural amino acids.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. capes.gov.br Multidimensional NMR techniques can be used to determine the solution structure of peptides containing this compound and to study their interactions with biological targets. nih.gov
Other Spectroscopic Techniques:
Infrared (IR) spectroscopy can be used to probe the secondary structure of peptides by analyzing the vibrational modes of the amide bonds. mdpi.com
Circular Dichroism (CD) spectroscopy is another technique used to assess the secondary structure content of peptides in solution.
Mass Spectrometry (MS) is essential for verifying the molecular weight and sequence of synthesized peptides. mdpi.com
The application of these advanced analytical techniques is providing a more detailed understanding of how the incorporation of this compound influences the structure, stability, and biological activity of peptides.
Computational Chemistry and Molecular Modeling for Reaction Design
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science, and they are increasingly being applied to the study and design of reactions involving this compound. nih.govresearchgate.net These methods allow researchers to predict the properties of molecules and to simulate their behavior at the atomic level, providing insights that can guide experimental work. dergipark.org.tr
Reaction Design and Optimization: Density Functional Theory (DFT) and other quantum chemical methods can be used to model the reaction mechanisms of derivatization and coupling reactions involving this compound. dergipark.org.tr By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility of a reaction and identify potential side products. This information can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield and purity of the desired product.
Peptide and Peptidomimetic Design: Molecular dynamics (MD) simulations can be used to study the conformational landscape of peptides containing this compound. researchgate.netplos.org These simulations provide insights into the flexibility of the peptide backbone and the orientation of the side chains, which are important determinants of biological activity. By understanding the conformational preferences of these peptides, researchers can design new molecules with improved binding affinity and selectivity for their biological targets. researchgate.net
Predicting Reactivity: Computational methods can also be used to predict the chemical reactivity of this compound and its derivatives. dergipark.org.trresearchgate.net For example, by calculating the distribution of electron density in the molecule, it is possible to identify the most likely sites for electrophilic and nucleophilic attack. This information is valuable for designing new derivatization and bioconjugation strategies.
The integration of computational and experimental approaches is a powerful strategy for accelerating the discovery and development of new molecules based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-Boc-p-hydroxyphenylglycine, and how can researchers optimize reaction conditions to maximize yield?
- Methodological Answer : The synthesis typically involves Boc-protection of p-hydroxyphenylglycine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaOH or DMAP). Critical steps include pH control (8–9) to avoid premature deprotection and monitoring via TLC or HPLC . Purification often employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane). Purity >95% is achievable, as validated for analogous Boc-protected phenylglycine derivatives .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood. Storage at 2–8°C under inert gas (e.g., argon) minimizes degradation. Spills should be neutralized with sodium bicarbonate and disposed as hazardous waste .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : Confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and aromatic protons (δ ~6.8–7.2 ppm for p-hydroxyphenyl) .
- HPLC : Use a C18 column with acetonitrile/water (+0.1% TFA) for purity assessment (>98% by area normalization) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ (theoretical m/z ~280 for C₁₃H₁₇NO₅) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported solubility data for this compound across solvents?
- Methodological Answer : Systematically test solubility in DMSO, DMF, and THF under controlled temperatures (20–40°C). Use UV-Vis spectroscopy (λ = 270 nm for aromatic absorption) to quantify saturation points. Cross-validate with computational solubility parameters (Hansen solubility sphere) to resolve conflicts . Document solvent purity (e.g., anhydrous vs. technical grade) as a potential variable .
Q. What strategies mitigate racemization during peptide coupling reactions involving this compound?
- Methodological Answer :
- Use coupling agents like HOBt/DCC to minimize racemization.
- Monitor enantiomeric purity via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol).
- Maintain low temperatures (0–4°C) during activation to suppress base-catalyzed epimerization .
Q. How does the stability of this compound vary under acidic vs. basic conditions, and what degradation products form?
- Methodological Answer :
- Acidic Conditions (pH <3): Boc-group cleavage generates p-hydroxyphenylglycine; monitor via LC-MS for [M+H]⁺ m/z ~167.
- Basic Conditions (pH >10): Hydroxyl group deprotonation may lead to oxidation (quinone formation); track via UV-Vis at 400 nm .
- Stability studies should use accelerated aging (40–60°C) with periodic sampling .
Q. What experimental designs are optimal for studying this compound’s role in glycopeptide antibiotic synthesis?
- Methodological Answer :
- Solid-Phase Synthesis : Incorporate Fmoc-protected glycosyl amino acids alongside Boc-p-hydroxyphenylglycine on Rink amide resin.
- Kinetic Analysis : Use stopped-flow FTIR to track glycan coupling efficiency .
- Biological Activity : Validate antibiotic efficacy via MIC assays against Staphylococcus aureus .
Data Interpretation & Contradiction Management
Q. How should researchers reconcile conflicting NMR data for this compound in deuterated solvents?
- Methodological Answer :
- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; Boc-group protons may shift due to hydrogen bonding in DMSO.
- Impurity Peaks : Assign minor signals to residual solvents (e.g., EtOAc at δ 1.2 ppm) using 2D COSY .
Q. What statistical frameworks are recommended for analyzing dose-response curves in studies using this compound derivatives?
- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) with bootstrapping (1,000 iterations) to estimate EC₅₀ confidence intervals. Use ANOVA for group comparisons, ensuring normality (Shapiro-Wilk test) and homogeneity of variance (Levene’s test) .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₇NO₅ | |
| Melting Point | 158–160°C (lit.) | |
| HPLC Purity Threshold | >98% (254 nm) | |
| Recommended Storage | 2–8°C under argon |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
